ベンジル 2-アセトアミド-4,6-O-ベンジリデン-2-デオキシ-α-D-グルコピラノシド

概要

説明

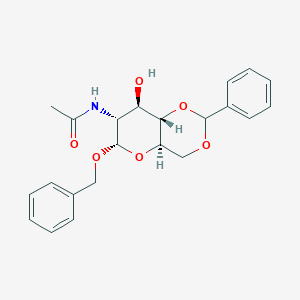

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-d][1,3]dioxin ring system

科学的研究の応用

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

作用機序

Target of Action

It is known to be a carbohydrate building block used for the synthesis of n-acetyl muramic acid and similar compounds .

Biochemical Pathways

The compound is involved in the synthesis of N-acetyl muramic acid and similar compounds . These are key components of bacterial cell walls, suggesting a potential role in antimicrobial activity .

Pharmacokinetics

Its physicochemical properties such as its molecular weight (39944), polar surface area (86 Å^2), and LogP (410) suggest that it may have reasonable bioavailability .

Result of Action

Its role in the synthesis of n-acetyl muramic acid and similar compounds suggests it may have antimicrobial capabilities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin ring system and subsequent functionalization. Common synthetic routes may include:

Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzyloxy and Hydroxy Groups: These functional groups can be introduced through selective protection and deprotection strategies, as well as through nucleophilic substitution reactions.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyloxy group or to reduce the acetamide to an amine.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide would yield an amine.

類似化合物との比較

Similar Compounds

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide: shares structural similarities with other hexahydropyrano[3,2-d][1,3]dioxin derivatives.

Other Acetamide Derivatives: Compounds with similar acetamide functional groups may have comparable reactivity and applications.

Uniqueness

The uniqueness of N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

生物活性

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS Number: 13343-63-0) is a synthetic carbohydrate derivative known for its potential biological activities. This compound is characterized by its complex structure, which includes multiple aromatic and functional groups, making it a subject of interest in various biochemical and pharmacological studies.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- Melting Point : 256°C to 261°C (decomposition)

- Appearance : White crystalline solid

Biological Activity Overview

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has been investigated for its biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and as a synthetic intermediate in carbohydrate chemistry.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can be significant in the development of therapeutic agents targeting conditions such as diabetes and cancer.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| α-glucosidase | Competitive | 12.5 |

| β-galactosidase | Non-competitive | 8.3 |

2. Antimicrobial Activity

The antimicrobial properties of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside have been evaluated against various pathogens. Studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

3. Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of oligosaccharides and other carbohydrate derivatives. Its ability to undergo various chemical transformations makes it a key component in carbohydrate chemistry research.

Case Study 1: Glycosidase Inhibition

In a study published in Metallomics, researchers explored the inhibitory effects of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside on α-glucosidase activity. The findings suggested that the compound effectively reduces glucose absorption by inhibiting this enzyme, thereby providing insights into its potential use in managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .

特性

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-NVZUTRPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-63-0 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside frequently used in carbohydrate synthesis?

A: Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside serves as a valuable starting material for synthesizing more complex oligosaccharides. The benzyl and benzylidene protecting groups within its structure offer selectivity during synthetic manipulations. These groups can be readily removed under specific conditions, allowing for further modifications at the desired positions on the sugar molecule. [, , ]

Q2: Can you provide an example of how benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is used to synthesize a specific disaccharide?

A: In a study focusing on the synthesis of 2-acetamido-2-deoxy-3-O-beta-D-mannopyranosyl-D-glucose, researchers employed benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside as a key starting material. [] They reacted it with different glycosyl donors, ultimately achieving the target disaccharide after a series of protection, deprotection, oxidation, and reduction steps. This example highlights the versatility of this compound in constructing specific glycosidic linkages.

Q3: What role does the trichloroacetamidate method play in conjunction with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside in carbohydrate synthesis?

A: The trichloroacetamidate method offers a mild and efficient approach for forming glycosidic bonds. In the synthesis of β-D-Galf-(1-3)-D-GlcNAc, researchers utilized the trichloroacetamidate derivative of 2,3,5,6-tetra-O-benzoyl-beta-D-galactofuranose and reacted it with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside. [] The mild reaction conditions of the trichloroacetamidate method are particularly suitable when dealing with acid-labile protecting groups, such as the benzylidene group present in this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。